

An In-depth Technical Guide to 3-Iodooxetane: Structure, Properties, and Synthesis

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-iodooxetane**, a valuable heterocyclic building block in organic synthesis and medicinal chemistry. This document details its molecular structure, physicochemical properties, spectroscopic data, and experimental protocols for its synthesis.

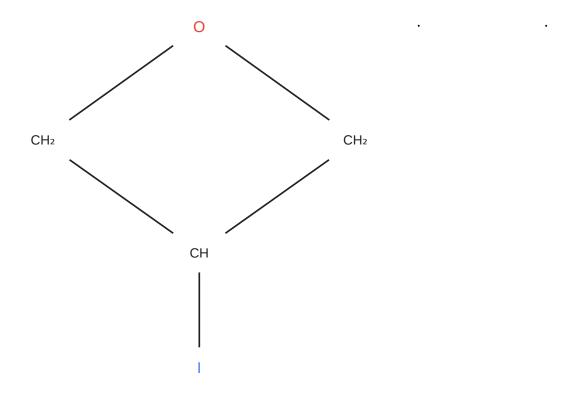
Molecular Formula and Structure

3-Iodooxetane is a four-membered heterocyclic ether with an iodine atom substituted at the 3-position. Its molecular formula is C_3H_5IO . The strained oxetane ring and the presence of a C-I bond make it a reactive and versatile intermediate for the introduction of the oxetane motif into more complex molecules.[1]

Molecular Structure Visualization







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Caption: Molecular Structure of **3-lodooxetane**.

Quantitative Data Summary

The following table summarizes key quantitative data for **3-iodooxetane**. Note that experimentally determined bond lengths and angles for **3-iodooxetane** are not readily available in the public domain; therefore, data for the parent compound, oxetane, are provided for reference.[2]



Property	Value
Molecular Formula	C₃H₅IO
Molecular Weight	183.98 g/mol
CAS Number	26272-85-5
Appearance	Colorless to light yellow liquid
Boiling Point	166 °C
Density	2.090 g/mL at 25 °C
Refractive Index (n20/D)	1.563
Solubility	Soluble in organic solvents, insoluble in water

Reference Structural Data (Oxetane)[2]

Parameter	Value
C-O Bond Length	1.46 Å
C-C Bond Length	1.53 Å
C-O-C Bond Angle	90.2°
C-C-O Bond Angle	92.0°
C-C-C Bond Angle	84.8°
Puckering Angle	10.7° (at 90 K)

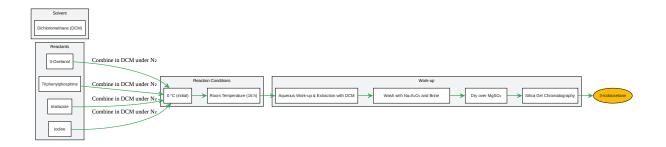
Experimental Protocols

Several synthetic routes to **3-iodooxetane** have been reported. Below are two detailed experimental procedures.

Protocol 1: From 3-Oxetanol[3]

This protocol involves the conversion of the hydroxyl group of 3-oxetanol to an iodide.





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Caption: Synthesis of **3-lodooxetane** from 3-Oxetanol.

Methodology:

- To a round-bottom flask equipped with a magnetic stir bar, add 3-oxetanol (1 equivalent), triphenylphosphine (1.2 equivalents), and imidazole (1.2 equivalents).
- Evacuate the flask and backfill with nitrogen gas (repeat three times).
- Add dichloromethane to the mixture.
- Cool the reaction mixture to 0 °C using an ice-water bath.
- Add iodine (1.2 equivalents) portion-wise to the cooled mixture.
- Remove the ice-water bath and stir the reaction mixture at room temperature for 16 hours.



- Upon completion, dilute the reaction mixture with water.
- Separate the layers and extract the aqueous layer with dichloromethane.
- Combine the organic layers and wash with saturated sodium thiosulfate solution and brine.
- Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to yield **3-iodooxetane**.[3]

Protocol 2: From Oxetan-3-yl 4-methylbenzenesulfonate

This method utilizes a tosylated precursor for the iodination reaction.

Methodology:

- In a round-bottom flask, combine oxetan-3-yl 4-methylbenzenesulfonate (1 equivalent), sodium iodide (2.2 equivalents), and acetone as the solvent.
- Heat the reaction mixture to reflux and stir for 24 hours.
- After cooling to room temperature, filter the reaction mixture to remove the precipitated sodium 4-methylbenzenesulfonate.
- Concentrate the filtrate under reduced pressure.
- Dissolve the residue in diethyl ether and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 3-iodooxetane.

Spectroscopic Data Analysis ¹H NMR Spectroscopy

The ¹H NMR spectrum of **3-iodooxetane** is consistent with its structure. The protons on the oxetane ring exhibit characteristic chemical shifts and coupling patterns.



- Expected Chemical Shifts (δ):
 - The methine proton (CH-I) is expected to appear downfield due to the deshielding effect of the adjacent iodine atom.
 - The methylene protons (CH₂) of the oxetane ring will appear as multiplets.

A representative ¹H NMR spectrum shows peaks consistent with the proposed structure.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides further confirmation of the carbon framework.

- Expected Chemical Shifts (δ):
 - The carbon bearing the iodine atom (C-I) will have a characteristic chemical shift.
 - The two equivalent methylene carbons (CH₂) will show a single resonance.

Infrared (IR) Spectroscopy

The IR spectrum of **3-iodooxetane** displays characteristic absorption bands corresponding to the functional groups present.

- Key Vibrational Frequencies:
 - C-H stretching: Aliphatic C-H stretches are expected in the region of 2850-3000 cm⁻¹.
 - C-O-C stretching: The ether linkage of the oxetane ring will show a strong absorption band, typically in the 950-1150 cm⁻¹ region.
 - C-I stretching: The C-I bond will exhibit a stretching vibration at lower frequencies, typically in the range of 500-600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.



- Molecular Ion Peak (M+): The molecular ion peak is expected at m/z = 184, corresponding to the molecular weight of 3-iodooxetane.
- Major Fragmentation Pathways:
 - Loss of an iodine atom ($[M-I]^+$) would result in a fragment at m/z = 57.
 - Cleavage of the oxetane ring can lead to various smaller fragments.

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References

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